An In-depth Technical Guide to 7-Bromoheptan-2-one: Synthesis, Properties, and Applications
An In-depth Technical Guide to 7-Bromoheptan-2-one: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Bromoheptan-2-one is a bifunctional organic molecule of significant interest in synthetic chemistry. Possessing both a ketone carbonyl group and a primary alkyl bromide, it serves as a versatile building block for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, outlines plausible synthetic routes, details its spectroscopic signature, and explores its reactivity and potential applications, particularly in the realm of medicinal chemistry and drug development. By offering field-proven insights and detailed protocols, this document aims to be an essential resource for scientists leveraging this compound in their research.
Introduction: The Synthetic Utility of a Bifunctional Building Block
7-Bromoheptan-2-one, with the chemical formula C₇H₁₃BrO, belongs to the class of haloketones.[1] Its structure is characterized by a seven-carbon chain with a ketone functional group at the second position and a bromine atom at the terminal (seventh) position.[1] This arrangement of two reactive centers—an electrophilic carbonyl carbon and a carbon atom susceptible to nucleophilic substitution—renders it a valuable intermediate for a variety of synthetic transformations. The five-carbon methylene spacer between the functional groups provides flexibility and allows for the formation of cyclic structures, making it a key precursor for carbocyclic and heterocyclic systems.
The strategic importance of 7-bromoheptan-2-one lies in its ability to participate in sequential reactions, enabling the controlled and stepwise elaboration of molecular complexity. This attribute is particularly sought after in the synthesis of natural products and active pharmaceutical ingredients (APIs), where precise control over stereochemistry and functional group manipulation is paramount.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of 7-Bromoheptan-2-one is fundamental for its correct identification, purity assessment, and for monitoring the progress of reactions in which it is involved.
Physical Properties
The general physical characteristics of 7-Bromoheptan-2-one are summarized in the table below, based on available data.[1][2][3]
| Property | Value | Source |
| Molecular Formula | C₇H₁₃BrO | [1] |
| Molecular Weight | 193.08 g/mol | [1] |
| Appearance | Colorless to yellow liquid | [2] |
| CAS Number | 50775-02-5 | [1] |
| IUPAC Name | 7-bromoheptan-2-one | [1] |
| Synonyms | 7-bromo-2-heptanone, 5-bromopentyl methyl ketone | [1] |
| Monoisotopic Mass | 192.01498 Da | [1] |
Spectroscopic Characterization
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different methylene groups and the methyl group. The protons alpha to the carbonyl (on C3) will be deshielded to around 2.4 ppm. The protons on the carbon bearing the bromine (C7) will be shifted downfield to approximately 3.4 ppm. The remaining methylene protons will appear as multiplets in the upfield region (1.4-1.9 ppm), and the methyl protons (C1) will be a singlet at around 2.1 ppm.
¹³C NMR: The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon (C2) in the range of 205-220 ppm. The carbon attached to the bromine (C7) will appear around 33-38 ppm. The methyl carbon (C1) will be found at approximately 30 ppm, and the remaining methylene carbons will resonate in the 23-43 ppm region.
The IR spectrum of 7-Bromoheptan-2-one will be dominated by a strong absorption band corresponding to the C=O stretch of the ketone, typically appearing around 1715 cm⁻¹ . Other characteristic peaks will include C-H stretching vibrations from the alkyl chain just below 3000 cm⁻¹, and a C-Br stretching vibration in the fingerprint region, usually between 600 and 500 cm⁻¹.
In the mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 192 and [M+2]⁺ at m/z 194 with approximately equal intensity, which is characteristic of a compound containing one bromine atom. Common fragmentation patterns would involve the loss of a bromine radical (•Br) and alpha-cleavage around the ketone. A prominent peak at m/z 43, corresponding to the acetyl cation [CH₃CO]⁺, is also expected.[4]
Synthesis of 7-Bromoheptan-2-one: A Practical Approach
While specific literature procedures for the synthesis of 7-bromoheptan-2-one are not abundant, a reliable synthesis can be envisioned through the selective terminal bromination of heptan-2-one. A plausible and effective method involves a radical halogenation reaction.
Proposed Synthetic Workflow: Radical Bromination
This approach leverages the relative stability of primary radicals in the presence of a suitable radical initiator.
Caption: Proposed workflow for the synthesis of 7-Bromoheptan-2-one.
Detailed Experimental Protocol
Materials:
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Heptan-2-one
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N-Bromosuccinimide (NBS)
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Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
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Carbon tetrachloride (CCl₄), anhydrous
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add heptan-2-one (1.0 equivalent), N-bromosuccinimide (1.1 equivalents), and a catalytic amount of AIBN (0.02 equivalents).
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Solvent Addition: Add anhydrous carbon tetrachloride to the flask to dissolve the reactants.
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Reaction: Heat the mixture to reflux. The reaction progress can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, cool the mixture to room temperature. The solid succinimide byproduct will precipitate.
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Filtration: Filter the reaction mixture to remove the succinimide. Wash the solid with a small amount of cold carbon tetrachloride.
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Solvent Removal: Combine the filtrate and the washings, and remove the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by vacuum distillation to yield pure 7-bromoheptan-2-one.
Causality Behind Experimental Choices: The use of NBS as a brominating agent provides a low, steady concentration of bromine radicals, which favors selective bromination. AIBN is a common and effective radical initiator at the reflux temperature of carbon tetrachloride. The work-up procedure is designed to efficiently remove the solid byproduct and the solvent before final purification.
Chemical Reactivity and Synthetic Applications
The dual functionality of 7-bromoheptan-2-one makes it a versatile substrate for a range of chemical transformations.
Reactivity Profile
Caption: Reactivity map of 7-Bromoheptan-2-one.
The ketone moiety can undergo standard carbonyl chemistry, including reduction to the corresponding alcohol, Wittig olefination, and reductive amination. The primary alkyl bromide is an excellent electrophile for Sₙ2 reactions, allowing for the introduction of a wide variety of nucleophiles.
Application in the Synthesis of Cyclic Compounds
A particularly powerful application of 7-bromoheptan-2-one is in the synthesis of seven-membered rings through intramolecular reactions. For example, treatment with a strong, non-nucleophilic base could promote intramolecular alkylation via enolate formation to furnish a cycloheptanone derivative.
Role in Drug Development and Medicinal Chemistry
While direct applications of 7-bromoheptan-2-one in drug synthesis are not widely documented, its structural motifs are present in many biologically active molecules. Its utility can be inferred from the applications of similar bifunctional intermediates. For instance, related bromo-ester compounds are key intermediates in the synthesis of bempedoic acid, a lipid-lowering drug.
The ability to introduce a seven-carbon chain with a reactive handle at each end is valuable for the synthesis of:
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Linkers for PROTACs and ADCs: The carbon chain can act as a flexible linker in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
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Fragments for Fragment-Based Drug Discovery (FBDD): The molecule itself can serve as a starting point for the development of more potent ligands.
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Precursors for Natural Product Synthesis: Many natural products contain medium-sized rings or long alkyl chains with varied functionalization, for which 7-bromoheptan-2-one could be a suitable starting material.
Safety and Handling
7-Bromoheptan-2-one is a combustible liquid and is expected to cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, appropriate safety precautions must be taken when handling this compound.
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
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Engineering Controls: Handle in a well-ventilated fume hood.
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Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[2]
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
7-Bromoheptan-2-one is a valuable and versatile bifunctional building block with significant potential in organic synthesis. Its ability to undergo a wide range of chemical transformations at two distinct reactive sites makes it an attractive starting material for the construction of complex cyclic and acyclic molecules. While its direct application in drug development is yet to be extensively explored in the literature, its structural features suggest a promising role in the synthesis of novel therapeutic agents and other high-value chemical entities. This guide provides a solid foundation for researchers and scientists looking to harness the synthetic potential of this important chemical intermediate.
References
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SpectraBase. (n.d.). 7-BROMO-4-METHYL-2-HEPTANONE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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PubChem. (n.d.). 7-Bromoheptan-2-one. Retrieved from [Link]
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PubChemLite. (n.d.). 7-bromoheptan-2-one (C7H13BrO). Retrieved from [Link]
